2-(4-ethoxyphenyl)-N-(pyrazolo[1,5-a]pyrimidin-6-yl)acetamide
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Overview
Description
2-(4-ethoxyphenyl)-N-(pyrazolo[1,5-a]pyrimidin-6-yl)acetamide is a compound that belongs to the class of pyrazolo[1,5-a]pyrimidines.
Mechanism of Action
Target of Action
The compound 2-(4-ethoxyphenyl)-N-(pyrazolo[1,5-a]pyrimidin-6-yl)acetamide belongs to the class of pyrazolo[1,5-a]pyrimidines . This class of compounds has been identified as a privileged scaffold for the development of kinase inhibitors . Kinases are proteins that play a crucial role in cell signaling pathways, and their dysregulation is often associated with diseases such as cancer .
Mode of Action
The pyrazolo[1,5-a]pyrimidine scaffold is an isostere of the adenine ring of ATP, allowing the molecules to mimic hinge region binding interactions in kinase active sites . This interaction can inhibit the activity of the kinase, preventing the phosphorylation of downstream targets and disrupting the signaling pathway .
Biochemical Pathways
The inhibition of kinase activity by this compound can affect multiple oncogenic pathways . The specific pathways affected would depend on the particular kinases targeted by the compound. For example, if the compound targets BTK (Bruton’s tyrosine kinase), it could disrupt B-cell receptor signaling, which plays a role in the survival and proliferation of certain types of cancer cells .
Result of Action
The result of the action of this compound would be the disruption of the signaling pathways controlled by its target kinases . This could lead to the inhibition of cancer cell proliferation and survival, potentially leading to cell death .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-ethoxyphenyl)-N-(pyrazolo[1,5-a]pyrimidin-6-yl)acetamide typically involves the condensation of aminopyrazoles with various electrophilic reagents. One common method includes the reaction of aminopyrazoles with 1,3-diketones, unsaturated nitriles, or unsaturated ketones under controlled conditions . The reaction conditions often involve the use of solvents such as ethanol or methanol and catalysts like acids or bases to facilitate the condensation reaction.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar condensation reactions but optimized for higher yields and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
2-(4-ethoxyphenyl)-N-(pyrazolo[1,5-a]pyrimidin-6-yl)acetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various substituted pyrazolo[1,5-a]pyrimidines .
Scientific Research Applications
2-(4-ethoxyphenyl)-N-(pyrazolo[1,5-a]pyrimidin-6-yl)acetamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a kinase inhibitor, which can be useful in cancer therapy.
Material Science: The compound’s photophysical properties make it suitable for use in organic light-emitting diodes (OLEDs) and other optoelectronic devices.
Chemical Biology: It is used as a fluorescent probe to study intracellular processes and dynamics.
Comparison with Similar Compounds
Similar Compounds
Zaleplon: A sedative agent with a similar pyrazolo[1,5-a]pyrimidine scaffold.
Indiplon: Another sedative agent with a related structure.
Ocinaplon: An anxiolytic agent with a pyrazolo[1,5-a]pyrimidine core.
Uniqueness
2-(4-ethoxyphenyl)-N-(pyrazolo[1,5-a]pyrimidin-6-yl)acetamide is unique due to its specific substitution pattern, which imparts distinct photophysical properties and biological activities. Its ethoxyphenyl group enhances its solubility and stability, making it more suitable for various applications compared to other similar compounds .
Properties
IUPAC Name |
2-(4-ethoxyphenyl)-N-pyrazolo[1,5-a]pyrimidin-6-ylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4O2/c1-2-22-14-5-3-12(4-6-14)9-16(21)19-13-10-17-15-7-8-18-20(15)11-13/h3-8,10-11H,2,9H2,1H3,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WYIPJJNFVWPNJR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)CC(=O)NC2=CN3C(=CC=N3)N=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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